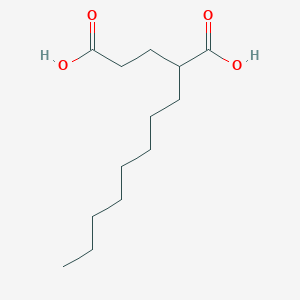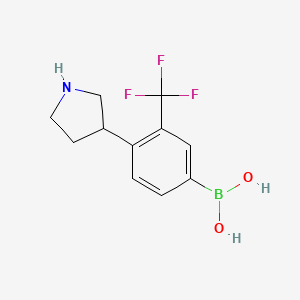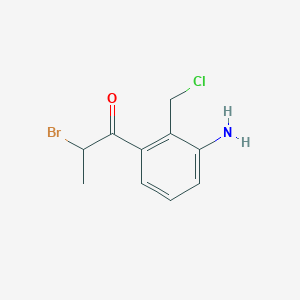
2-Octylpentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a carbonyl compound and is often used in research related to life sciences . This compound is notable for its unique structure, which includes a long octyl chain and two carboxylic acid groups.
Métodos De Preparación
The synthesis of 2-Octylpentanedioic acid can be achieved through various synthetic routes. One common method involves the oxidation of this compound precursors using strong oxidizing agents. The reaction conditions typically require a controlled environment to ensure the selective oxidation of the desired functional groups .
In industrial settings, the production of this compound may involve more scalable methods, such as catalytic oxidation processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents.
Análisis De Reacciones Químicas
2-Octylpentanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alcohols or amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Octylpentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its effects on various biological systems.
Medicine: Research has explored its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Octylpentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can modulate metabolic pathways by influencing the activity of enzymes and other proteins involved in these processes. Its effects are mediated through its ability to interact with cellular components, leading to changes in cellular function and metabolism .
Comparación Con Compuestos Similares
2-Octylpentanedioic acid can be compared with other similar compounds, such as:
2-Oxopentanedioic acid:
3-Hydroxy-2-octylpentanedioic acid: A closely related compound with similar structural features but different functional groups
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
59039-06-4 |
|---|---|
Fórmula molecular |
C13H24O4 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
2-octylpentanedioic acid |
InChI |
InChI=1S/C13H24O4/c1-2-3-4-5-6-7-8-11(13(16)17)9-10-12(14)15/h11H,2-10H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
AHZOIEGTARBHAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B14074451.png)

![(3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14074471.png)









![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)

